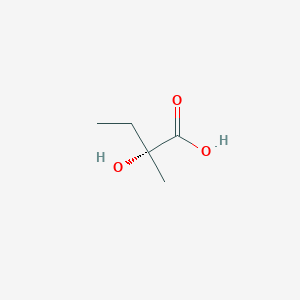
(2R)-2-hydroxy-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-2-methylbutyric acid is an organic compound with the molecular formula C5H10O3 It is a chiral molecule, meaning it has a non-superimposable mirror image This compound is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-2-Hydroxy-2-methylbutyric acid can be synthesized through several methods. One common approach involves the oxidation of 2-methyl-2-butanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). Another method includes the hydrolysis of 2-methyl-2-butanenitrile under acidic or basic conditions to yield the desired hydroxy acid .
Industrial Production Methods: In industrial settings, the production of ®-2-Hydroxy-2-methylbutyric acid often involves the use of biocatalysts. Enzymatic processes utilizing specific enzymes can selectively produce the ®-enantiomer with high yield and purity. These biocatalytic methods are preferred due to their efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: ®-2-Hydroxy-2-methylbutyric acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) for acid-catalyzed reactions
Major Products:
Oxidation: Formation of 2-methyl-2-butanone or 2-methylbutanal.
Reduction: Formation of 2-methyl-2-butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Hydroxy-2-methylbutyric acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals .
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-2-methylbutyric acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Lactic Acid: Another hydroxy acid with a similar structure but different stereochemistry.
2-Hydroxyisobutyric Acid: Similar in structure but with a different arrangement of the hydroxyl and methyl groups.
2-Hydroxy-3-methylbutyric Acid: Similar but with an additional methyl group on the carbon chain .
Uniqueness: ®-2-Hydroxy-2-methylbutyric acid is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Properties
CAS No. |
37505-02-5 |
|---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)/t5-/m1/s1 |
InChI Key |
MBIQENSCDNJOIY-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)O)O |
Canonical SMILES |
CCC(C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


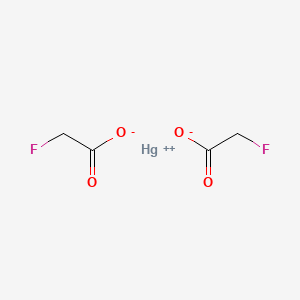
![(3S,5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine;hydrochloride](/img/structure/B13418850.png)
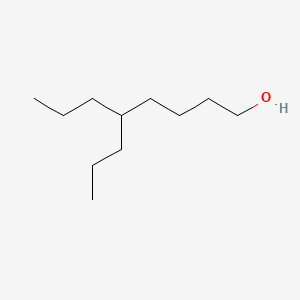
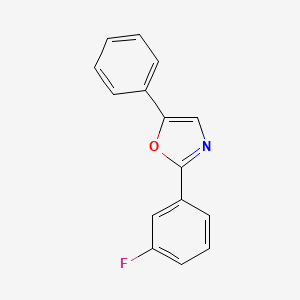
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
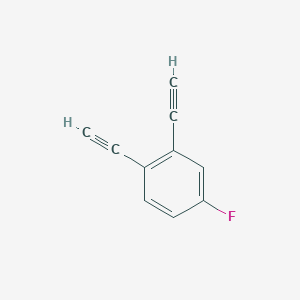
![7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
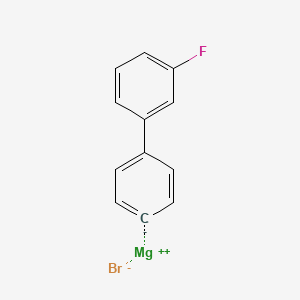

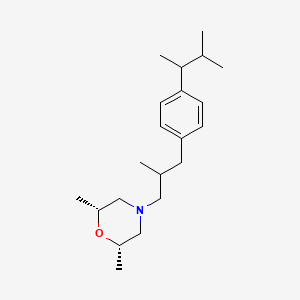
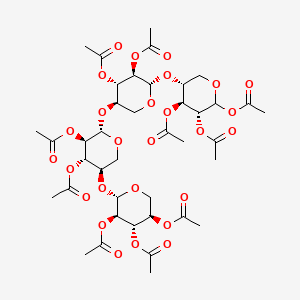

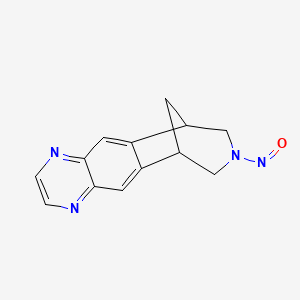
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
